molecular formula C11H21ClN2O2 B13499891 2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B13499891
M. Wt: 248.75 g/mol
InChI Key: CXVLOYLKEWSWML-UHFFFAOYSA-N
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Description

2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride is a chemical compound that features a pyrrolidine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of oxolane derivatives with pyrrolidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in anhydrous conditions.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include ethers or substituted amines.

Scientific Research Applications

2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one
  • **2-{[(Oxolan-2-yl)methyl]amino}-1-(piperidin-1-yl)ethan-1-one
  • **2-{[(Oxolan-2-yl)methyl]amino}-1-(morpholin-1-yl)ethan-1-one

Uniqueness

2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride is unique due to its specific combination of the oxolane and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

2-(oxolan-2-ylmethylamino)-1-pyrrolidin-1-ylethanone;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(13-5-1-2-6-13)9-12-8-10-4-3-7-15-10;/h10,12H,1-9H2;1H

InChI Key

CXVLOYLKEWSWML-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNCC2CCCO2.Cl

Origin of Product

United States

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